

A Comprehensive Technical Guide to the Spectroscopic Analysis of Guanine

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Disclaimer: The compound "**Graniline**" as specified in the topic could not be identified in chemical databases or scientific literature. This guide therefore utilizes Guanine, a structurally significant purine base, as a representative molecule to demonstrate the principles and data formats requested. All data and protocols presented herein pertain to Guanine.

This technical guide provides an in-depth overview of the spectroscopic data for Guanine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details experimental methodologies and presents quantitative data in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for Guanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts for Guanine



Proton Assignment	Chemical Shift (δ) in ppm	Solvent System
H-8	7.599	D ₂ O
NH ₂	6.5 (broad)	DMSO-d ₆
N¹H	10.6 (broad)	DMSO-d ₆
N ⁷ H/N ⁹ H	11.5 (broad)	DMSO-d ₆

Note: Chemical shifts can vary depending on solvent, concentration, and pH. The values presented are typical representations.

Table 2: 13C NMR Chemical Shifts for Guanine[1][2]

Carbon Assignment	Chemical Shift (δ) in ppm	Solvent System
C-2	151.29	D ₂ O[1]
C-4	170.36	D ₂ O[1]
C-5	120.96	D ₂ O[1]
C-6	156.8	DMSO-d ₆
C-8	135.8	DMSO-d ₆

Note: The solubility of guanine is low in many common NMR solvents, which can affect spectral quality. D_2O and DMSO-d₆ are commonly used.[2]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Guanine[3][4][5]



Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3300 - 3500	N-H Stretching	Amine (NH ₂) and Amide (N-H)
~3100	C-H Stretching	Aromatic C-H
1670 - 1700	C=O Stretching	Carbonyl (Amide)
1600 - 1650	N-H Bending	Amine (NH ₂)
1550 - 1600	C=N & C=C Stretching	Purine ring system
1350 - 1400	Symmetric C=O Stretching	Carbonyl (Amide)[3]

Note: The IR spectrum of solid-state guanine is complex due to intermolecular hydrogen bonding. The presented values are approximate ranges for the key functional groups.[4][5]

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for Guanine in Electron Ionization (EI) MS[6]

m/z Ratio	Proposed Fragment	Notes
151	[C5H5N5O]+	Molecular Ion (M+)[6]
134	[M - NH ₃]+	Loss of ammonia
123	[M - CO]+	Loss of carbon monoxide
108	[M - HNCO]+	Loss of isocyanic acid
96	[C4H4N4] ⁺	Fragmentation of the pyrimidine ring
81	[С₃Н₃N₃]+	Further fragmentation

Note: The fragmentation pattern can provide significant structural information about the molecule.[6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.



NMR Spectroscopy Protocol

- Sample Preparation: A sample of Guanine (typically 5-10 mg for ¹³C, less for ¹H) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable pH adjustment to aid solubility) in a 5 mm NMR tube.[7] A small amount of a reference standard, such as tetramethylsilane (TMS) or a derivative, is added for chemical shift calibration.[7]
- Instrument Setup: The NMR spectrometer (e.g., a 400 MHz Bruker instrument) is tuned to
 the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1] The sample is
 placed in the magnet and allowed to equilibrate to the probe temperature (typically 298 K).[1]
- Data Acquisition: A standard one-dimensional pulse program is used for both ¹H and ¹³C NMR. For ¹H NMR, parameters such as the spectral width, acquisition time, and number of scans are optimized to ensure good signal-to-noise and resolution. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol

- Sample Preparation: For solid-state analysis, a small amount of Guanine (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) and pressed into a thin, transparent pellet.[5] Alternatively, a Nujol mull can be prepared.
- Instrument Setup: An FTIR spectrometer is used for analysis. A background spectrum of the pure KBr pellet or the mull preparation is recorded.
- Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[3] Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol



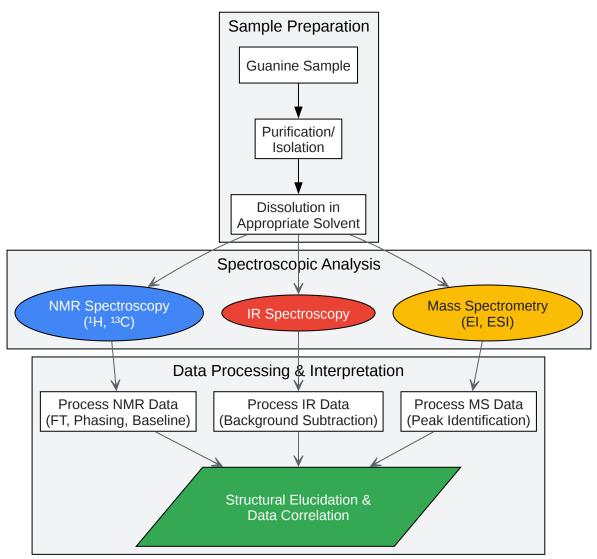
- Sample Introduction: A dilute solution of Guanine is introduced into the mass spectrometer.
 For techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent mixture (e.g., water/acetonitrile with a small amount of formic acid) and infused into the source. For Electron Ionization (EI), the sample is vaporized by heating in the ion source.
- Ionization: In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets, from which ions are desorbed.[8] In EI, the vaporized sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For tandem MS (MS/MS), specific ions are selected and further fragmented to aid in structural elucidation.[9]

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Guanine.



Workflow for Spectroscopic Analysis of Guanine



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